2,3-Bis(5-amino-2-chlorophenyl)propanenitrile
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Overview
Description
2,3-Bis(5-amino-2-chlorophenyl)propanenitrile is an organic compound with the molecular formula C₁₅H₁₃Cl₂N₃ It is characterized by the presence of two amino groups and two chlorine atoms attached to a phenyl ring, along with a nitrile group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(5-amino-2-chlorophenyl)propanenitrile typically involves the reaction of 5-amino-2-chlorobenzonitrile with appropriate reagents under controlled conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are essential to achieve high yields and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(5-amino-2-chlorophenyl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under the influence of strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid; typically carried out in acidic or neutral conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst; usually performed in anhydrous solvents.
Substitution: Sodium methoxide, potassium thiolate; conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of 2,3-Bis(5-nitro-2-chlorophenyl)propanenitrile.
Reduction: Formation of 2,3-Bis(5-amino-2-chlorophenyl)propanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Bis(5-amino-2-chlorophenyl)propanenitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,3-Bis(5-amino-2-chlorophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can lead to the modulation of enzyme activity, inhibition of cell proliferation, or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
2,3-Bis(5-amino-2-bromophenyl)propanenitrile: Similar structure but with bromine atoms instead of chlorine.
2,3-Bis(5-amino-2-fluorophenyl)propanenitrile: Similar structure but with fluorine atoms instead of chlorine.
2,3-Bis(5-amino-2-iodophenyl)propanenitrile: Similar structure but with iodine atoms instead of chlorine.
Uniqueness
2,3-Bis(5-amino-2-chlorophenyl)propanenitrile is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. The chlorine atoms can participate in halogen bonding, which can enhance the compound’s interactions with biological targets. Additionally, the specific arrangement of functional groups in this compound can lead to distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
2,3-bis(5-amino-2-chlorophenyl)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3/c16-14-3-1-11(19)6-9(14)5-10(8-18)13-7-12(20)2-4-15(13)17/h1-4,6-7,10H,5,19-20H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQGAQSWDBLDRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)CC(C#N)C2=C(C=CC(=C2)N)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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